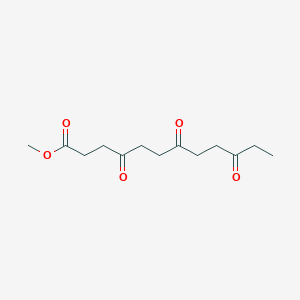
Methyl 4,7,10-trioxododecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,7,10-trioxododecanoate is an organic compound with the molecular formula C12H22O5 It is a methyl ester derivative of a trioxododecanoic acid This compound is of interest due to its unique structure, which includes three oxygen atoms positioned at the 4th, 7th, and 10th carbon atoms in the dodecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,7,10-trioxododecanoate typically involves the esterification of 4,7,10-trioxododecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4,7,10-trioxododecanoic acid+methanolH2SO4Methyl 4,7,10-trioxododecanoate+water
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the acid and alcohol are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,7,10-trioxododecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4,7,10-trioxododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving esterases and other enzymes that act on ester bonds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 4,7,10-trioxododecanoate largely depends on its interaction with biological molecules. In enzymatic reactions, esterases hydrolyze the ester bond to release the corresponding acid and alcohol. This hydrolysis can be a crucial step in the activation of prodrugs or the degradation of the compound in biological systems. The molecular targets and pathways involved include esterases and other hydrolases that recognize and cleave ester bonds.
Vergleich Mit ähnlichen Verbindungen
Methyl 4,7,10-trioxadodecanoate: Similar in structure but with different functional groups.
Methyl 4,7,10-trioxatridecanoate: A longer chain analog with similar reactivity.
Methyl 4,7,10-trioxatetradecanoate: Another analog with an even longer carbon chain.
Uniqueness: Methyl 4,7,10-trioxododecanoate is unique due to its specific chain length and the positioning of the oxygen atoms. This unique structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
79977-25-6 |
|---|---|
Molekularformel |
C13H20O5 |
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
methyl 4,7,10-trioxododecanoate |
InChI |
InChI=1S/C13H20O5/c1-3-10(14)4-5-11(15)6-7-12(16)8-9-13(17)18-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
CVVBRBLRARQNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCC(=O)CCC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


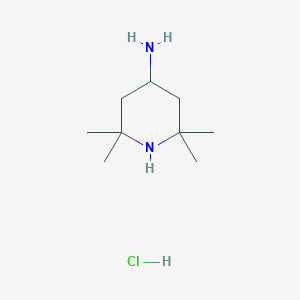
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
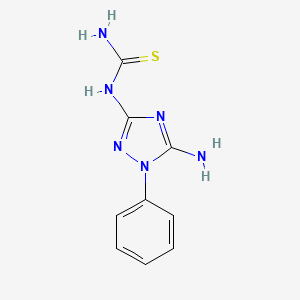
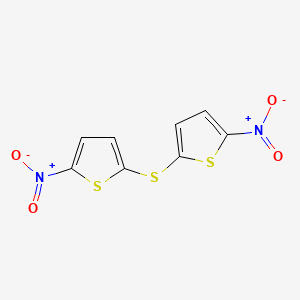
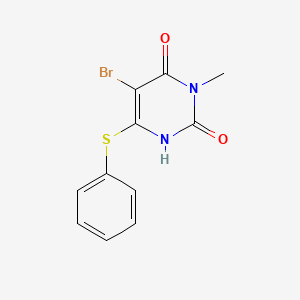
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
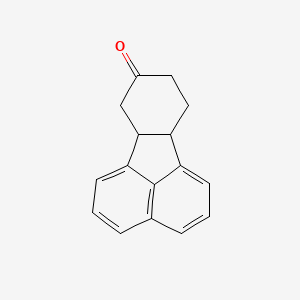
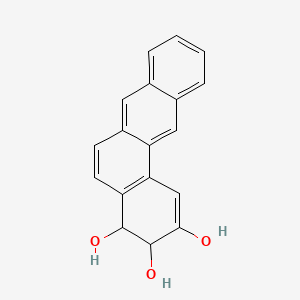
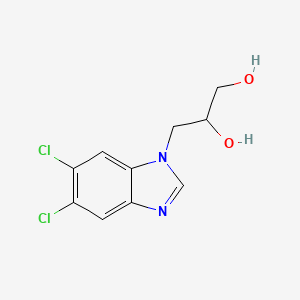
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
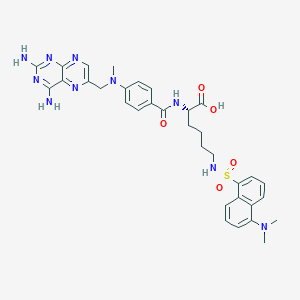
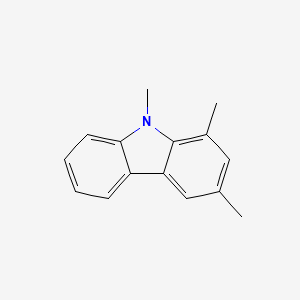
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
